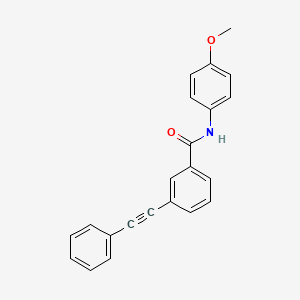

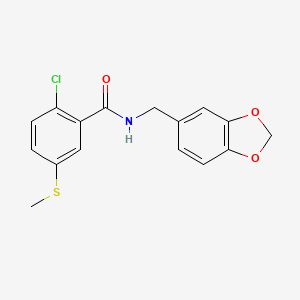

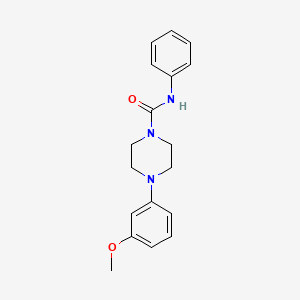

4-fluoro-N-5-quinolinylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-5-quinolinylbenzamide, also known as GSK 2193874, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR) pathway, which is activated in response to endoplasmic reticulum (ER) stress. ER stress is a common feature of many diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Therefore, PERK inhibitors like GSK 2193874 have potential therapeutic applications.

Mecanismo De Acción

4-fluoro-N-5-quinolinylbenzamide 2193874 inhibits PERK by binding to the ATP-binding site of the kinase domain. This prevents PERK from phosphorylating its downstream targets, which are involved in the UPR pathway. The UPR pathway is activated in response to ER stress, and it helps to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity. However, if ER stress is prolonged or severe, the UPR pathway can also induce cell death. Therefore, PERK inhibitors like 4-fluoro-N-5-quinolinylbenzamide 2193874 have potential therapeutic applications in diseases where ER stress is a contributing factor.

Biochemical and Physiological Effects

4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to inhibit PERK activity in vitro and in vivo. In cancer cells, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to induce apoptosis and reduce tumor growth. In neurodegenerative disease models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to reduce ER stress and improve cognitive function. In metabolic disorder models, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been shown to improve glucose tolerance and reduce insulin resistance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-fluoro-N-5-quinolinylbenzamide 2193874 in lab experiments is its high selectivity for PERK. This reduces the risk of off-target effects and allows researchers to study the specific role of PERK in disease. Another advantage is its potency, which allows for lower dosages and reduces the risk of toxicity. However, one limitation of using 4-fluoro-N-5-quinolinylbenzamide 2193874 is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has a short half-life in vivo, which may limit its therapeutic potential.

Direcciones Futuras

There are several future directions for research on 4-fluoro-N-5-quinolinylbenzamide 2193874 and PERK inhibition. One direction is to investigate the role of PERK in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective PERK inhibitors that have better pharmacokinetic properties. Finally, future research could focus on combination therapies that target multiple components of the UPR pathway, in order to achieve a more robust therapeutic effect.

Métodos De Síntesis

4-fluoro-N-5-quinolinylbenzamide 2193874 was first synthesized by GlaxoSmithKline (4-fluoro-N-5-quinolinylbenzamide) using a multi-step synthetic route. The synthesis starts with the reaction of 5-chloro-2-nitrobenzoic acid with 2-aminobenzamide to form an intermediate, which is then reacted with 4-fluoroquinoline to produce 4-fluoro-N-5-quinolinylbenzamide 2193874. The final product is purified using column chromatography.

Aplicaciones Científicas De Investigación

4-fluoro-N-5-quinolinylbenzamide 2193874 has been used in various scientific research studies to investigate the role of PERK in disease. For example, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on cancer cell survival and tumor growth. It has also been used to investigate the role of PERK in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-fluoro-N-5-quinolinylbenzamide 2193874 has been used to study the effect of PERK inhibition on metabolic disorders, such as obesity and diabetes.

Propiedades

IUPAC Name |

4-fluoro-N-quinolin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCSAQFZYAHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357809 |

Source

|

| Record name | ZINC00433456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5479-39-0 |

Source

|

| Record name | ZINC00433456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)

![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)